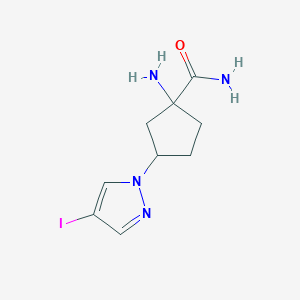
1-Amino-3-(4-iodo-1H-pyrazol-1-YL)cyclopentane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-3-(4-iodo-1H-pyrazol-1-YL)cyclopentane-1-carboxamide is a synthetic compound that features a pyrazole ring substituted with an iodine atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of enaminones with hydrazines in the presence of iodine as a catalyst . The cyclopentane ring can be introduced through a series of cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-Amino-3-(4-iodo-1H-pyrazol-1-YL)cyclopentane-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The iodine substituent can be reduced to form deiodinated products.
Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like thiols, amines, and alkoxides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while substitution reactions can produce a variety of functionalized pyrazole compounds.
Aplicaciones Científicas De Investigación
1-Amino-3-(4-iodo-1H-pyrazol-1-YL)cyclopentane-1-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe for studying biological processes involving pyrazole derivatives.
Industry: The compound can be used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-Amino-3-(4-iodo-1H-pyrazol-1-YL)cyclopentane-1-carboxamide involves its interaction with specific molecular targets. The iodine substituent can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The pyrazole ring can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Iodo-1H-pyrazole
- 4-Iodo-1-(pyridin-3-ylmethyl)pyrazole
- 5-Amino-1H-pyrazolo[4,3-b]pyridine derivatives
Uniqueness
1-Amino-3-(4-iodo-1H-pyrazol-1-YL)cyclopentane-1-carboxamide is unique due to the presence of both the iodine substituent and the cyclopentane ring. This combination of structural features can confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C9H13IN4O |
|---|---|
Peso molecular |
320.13 g/mol |
Nombre IUPAC |
1-amino-3-(4-iodopyrazol-1-yl)cyclopentane-1-carboxamide |
InChI |
InChI=1S/C9H13IN4O/c10-6-4-13-14(5-6)7-1-2-9(12,3-7)8(11)15/h4-5,7H,1-3,12H2,(H2,11,15) |
Clave InChI |
FFJZGGWZZZWWNT-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CC1N2C=C(C=N2)I)(C(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


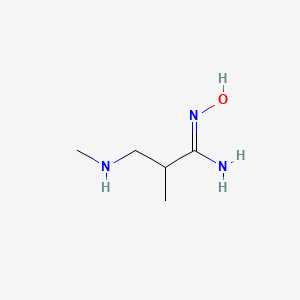
![1-[(1-Methyl-1H-1,2,3-triazol-4-yl)methyl]cyclobutane-1-carbaldehyde](/img/structure/B13317643.png)

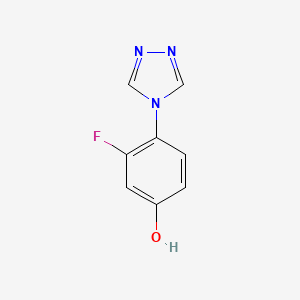

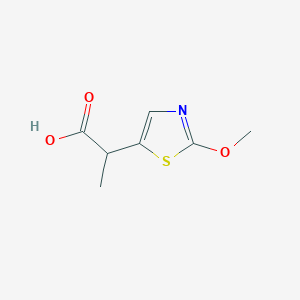
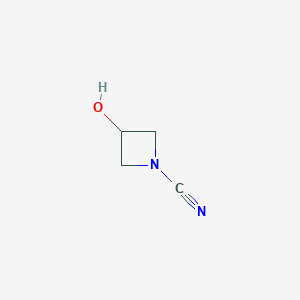
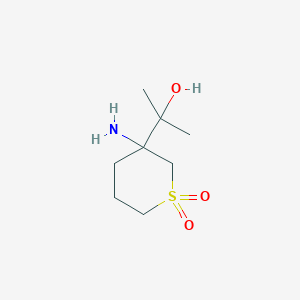
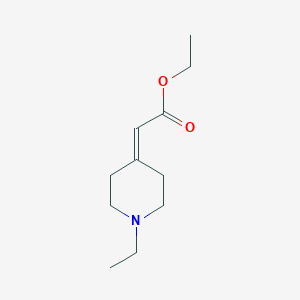
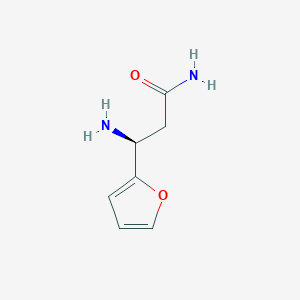
![2-[(But-2-yn-1-yl)amino]-6-methylpyridine-3-carboxylic acid](/img/structure/B13317716.png)
![1-[(2,5-Difluorophenyl)methyl]-4-methyl-1h-pyrazol-5-amine](/img/structure/B13317718.png)

![N-{2-[(2-methylpentan-3-yl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B13317737.png)
